

# Methyl 5-Methylfuran-2-Carboxylate: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: Methyl 5-methylfuran-2-carboxylate

Cat. No.: B1295319

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Methyl 5-methylfuran-2-carboxylate** is a valuable and versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its furan core, substituted with both an electron-donating methyl group and an electron-withdrawing methoxycarbonyl group, provides a unique platform for a variety of chemical transformations. This document provides an overview of its applications, detailed experimental protocols for key reactions, and quantitative data to guide synthetic strategies in medicinal chemistry and materials science.

## Synthetic Applications

The strategic positioning of the methyl and ester functionalities on the furan ring allows for a diverse range of synthetic manipulations, making **methyl 5-methylfuran-2-carboxylate** a precursor to a wide array of more complex molecules. Key applications include its use in cycloaddition reactions, functional group interconversions, and as a scaffold for the synthesis of biologically active compounds.

## Cycloaddition Reactions

The furan moiety of **methyl 5-methylfuran-2-carboxylate** can act as a diene in cycloaddition reactions, providing access to oxabicyclic systems. These structures are valuable

intermediates in the synthesis of natural products and pharmaceuticals.

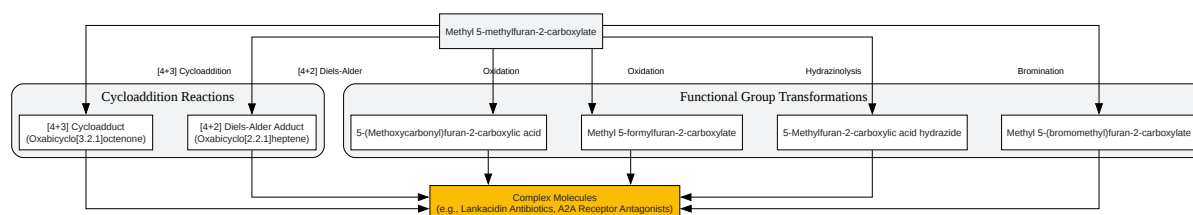
- [4+3] Cycloaddition: The reaction with oxyallyl cations, generated in situ, leads to the formation of seven-membered rings fused to the furan core. This transformation is a powerful tool for the construction of complex polycyclic systems.
- Diels-Alder ([4+2]) Cycloaddition: While furans can be less reactive dienes compared to their carbocyclic counterparts, the presence of the electron-donating methyl group can facilitate [4+2] cycloaddition reactions with reactive dienophiles. These reactions are often promoted by Lewis acid catalysis or high pressure to afford oxabicyclo[2.2.1]heptene derivatives.

## Functional Group Transformations

The peripheral functional groups of **methyl 5-methylfuran-2-carboxylate** are amenable to a variety of transformations, allowing for the introduction of new functionalities and the elongation of carbon chains.

- Oxidation of the Methyl Group: The C5-methyl group can be oxidized to an aldehyde or a carboxylic acid. This provides a handle for further modifications, such as the introduction of nitrogen-containing groups via reductive amination or the formation of amides.
- Reactions at the Ester Group: The methyl ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation with amines to form amides, or conversion to hydrazides, which are versatile intermediates for the synthesis of various heterocyclic systems.
- Ring Bromination: The furan ring can be brominated to introduce a handle for cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex aryl- and heteroaryl-substituted furans.

The synthetic utility of **methyl 5-methylfuran-2-carboxylate** is summarized in the following workflow diagram:



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Synthetic pathways starting from **methyl 5-methylfuran-2-carboxylate**.

## Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations of **methyl 5-methylfuran-2-carboxylate**, along with tabulated quantitative data.

### [4+3] Cycloaddition to form 7-(Methoxycarbonyl)-1,2 $\alpha$ ,4 $\alpha$ -trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

This protocol describes the reaction of **methyl 5-methylfuran-2-carboxylate** with an oxyallyl cation generated in situ from 2,4-dibromopentan-3-one.

Reaction Scheme:

Materials:

- **Methyl 5-methylfuran-2-carboxylate**
- 2,4-Dibromopentan-3-one

- Sodium iodide (NaI)
- Copper powder (Cu)
- Dry acetonitrile
- Dichloromethane
- Water
- Aqueous ammonium hydroxide (35%)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Celite®

Procedure:

- To a two-neck round-bottomed flask fitted with a dropping funnel, add dry acetonitrile (20 mL) and sodium iodide (4.92 g, 32.8 mmol) with vigorous stirring under a slow stream of nitrogen.
- Cool the mixture to 0 °C in an ice bath.
- Add powdered copper (1.56 g, 24.6 mmol), followed by **methyl 5-methylfuran-2-carboxylate** (1.5 g, 10.66 mmol).
- Dissolve 2,4-dibromopentan-3-one (2.0 g, 8.2 mmol) in dry acetonitrile (30 mL) and add it dropwise via the dropping funnel over 1 hour at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 18 hours.
- Cool the mixture to 0 °C and add dichloromethane (40 mL) and water (40 mL).
- Extract the mixture with dichloromethane (3 x 30 mL) and filter through a Celite pad.
- Wash the combined organic layers with aqueous NH<sub>4</sub>OH (35%, 50 mL) and brine (30 mL).

- Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
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